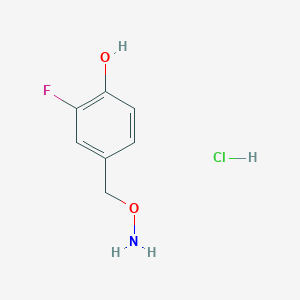

4-(氨基氧甲基)-2-氟苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminooxymethyl)-2-fluorophenol; hydrochloride, commonly known as AF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AF-2 is a derivative of 2-fluorophenol and is synthesized by the reaction of 4-formylphenol with hydroxylamine.

作用机制

AF-2 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. AF-2 has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.

Biochemical and Physiological Effects

AF-2 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. AF-2 has also been found to improve mitochondrial function and reduce apoptosis in neuronal cells.

实验室实验的优点和局限性

AF-2 has several advantages as a research tool. It is relatively easy to synthesize and has good stability under normal laboratory conditions. AF-2 is also highly soluble in water, making it easy to handle and manipulate. However, AF-2 has some limitations as a research tool. It is relatively expensive compared to other antioxidants and may not be readily available in some laboratories.

未来方向

AF-2 has several potential future directions for research. One area of interest is the development of AF-2 as a therapeutic agent for the treatment of various diseases. AF-2 has been found to exhibit promising results in preclinical studies for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is the development of AF-2 as a fluorescent probe for the detection of nitric oxide in biological systems. AF-2 has been found to exhibit high selectivity and sensitivity for nitric oxide detection, making it a promising candidate for this application.

合成方法

AF-2 is synthesized by the reaction of 4-formylphenol with hydroxylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to AF-2 using sodium borohydride. The final product is obtained as a white crystalline solid.

科学研究应用

- 4-AMFP 由于其独特的结构和官能团,可以作为催化剂或催化材料的前体。研究人员已经探索了它在促进化学反应方面的潜力,例如有机转化或不对称合成。 氟和氨基的存在可以增强其催化活性及选择性 .

高级催化

安全和危害

属性

IUPAC Name |

4-(aminooxymethyl)-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQQUHVZWVGVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)

![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)

![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2388788.png)

![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)

![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)